molecular formula C17H11ClO3 B5679575 3-(2-chlorobenzoyl)-6-methyl-4H-chromen-4-one

3-(2-chlorobenzoyl)-6-methyl-4H-chromen-4-one

Cat. No. B5679575
M. Wt: 298.7 g/mol
InChI Key: YZXWBOWAKYQTOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including 3-(2-chlorobenzoyl)-6-methyl-4H-chromen-4-one, often involves the Knoevenagel reaction, a classical method for constructing the chromen-4-one core. This process can be enhanced using microwave-assisted synthesis, offering advantages such as high yield, short reaction time, and low energy consumption (Qi et al., 2014). Multicomponent reactions under microwave irradiation have also been reported as efficient methods for synthesizing chromen-2-one derivatives, indicating the versatility and adaptability of synthesis strategies for these compounds (Zhou et al., 2013).

Molecular Structure Analysis

Chromen-4-one derivatives are characterized by their unique molecular structures, which have been elucidated using techniques such as X-ray crystallography. These studies reveal that such compounds often crystallize in monoclinic systems with specific space groups, and their structures feature significant interactions like π-stacking, which contributes to their stability and properties (Manolov et al., 2012). The molecular and supramolecular structures of chromen-4-one derivatives, established through X-ray diffraction, highlight the importance of these interactions in defining the compound's crystal packing and overall structural integrity (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

Chromen-4-one compounds participate in a variety of chemical reactions, reflecting their reactive nature and chemical versatility. For instance, their active methyl functionality can be employed in reactions with aromatic carboxaldehydes, diethyl oxalate, and phthalic anhydride to obtain diverse derivatives (Salem et al., 2012). Furthermore, these compounds can undergo photo-reorganization in the presence of UV light, leading to the formation of complex structures such as angular pentacyclic compounds, showcasing their potential for structural transformation under specific conditions (Dalai et al., 2017).

properties

IUPAC Name

3-(2-chlorobenzoyl)-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO3/c1-10-6-7-15-12(8-10)17(20)13(9-21-15)16(19)11-4-2-3-5-14(11)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXWBOWAKYQTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenyl)carbonyl]-6-methyl-4H-chromen-4-one

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